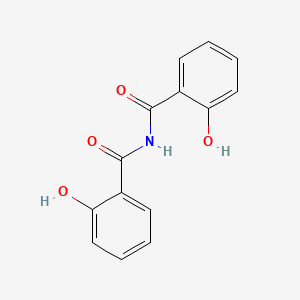

2-hydroxy-N-(2-hydroxybenzoyl)benzamide

説明

An impurity of Deferasirox

作用機序

Mode of Action

It is known that the compound possesses a central amide bond (c-o-n) linking two aromatic rings with hydroxyl (oh) substituents. This structure suggests potential for hydrogen bonding within the molecule and with other molecules, which can influence its physical and chemical properties.

生物活性

2-Hydroxy-N-(2-hydroxybenzoyl)benzamide , also known by its chemical formula , is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in pathogens. Studies indicate that this compound can inhibit the growth of several protozoan parasites, including Plasmodium falciparum, Trypanosoma gondii, and Leishmania donovani.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes vital for the survival of these parasites, potentially by binding to their active sites, thus preventing substrate interaction and subsequent catalysis .

- Targeting Hemozoin Detoxification Protein : In the case of P. falciparum, it is suggested that the compound may target the Hemozoin Detoxification Protein (HDP), crucial for the parasite's detoxification processes .

Table 1: Efficacy of this compound Against Protozoan Parasites

The IC50 values indicate the concentration required to inhibit 50% of parasite growth, demonstrating the compound's potential as an antiprotozoal agent.

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of N-benzoyl-2-hydroxybenzamides has revealed that modifications to the benzamide structure can significantly influence biological activity. For example:

- Substituent Variations : The introduction of different substituents on the aromatic rings can enhance or diminish activity against specific parasites. For instance, compounds with para-substituents demonstrated varying degrees of potency against P. falciparum and other protozoa .

- Metabolic Stability : Studies have shown that certain derivatives exhibit improved metabolic stability compared to others, which is crucial for their potential therapeutic applications .

Table 2: Structure-Activity Relationships of Modified Compounds

| Compound | Modifications | Activity Level |

|---|---|---|

| 1a | 4-Ethyl substituent | Moderate |

| 1r | Enhanced metabolic stability | Superior |

| 1d | Anti-leishmanial activity | Excellent |

Case Study 1: Antimalarial Activity

A study evaluated various N-benzoyl-2-hydroxybenzamides against chloroquine-resistant strains of P. falciparum. The findings indicated that certain compounds exhibited significant antimalarial properties, with IC50 values lower than those of traditional treatments .

Case Study 2: Antitrypanosomal Activity

Another investigation focused on the activity of these compounds against Trypanosoma brucei. The results highlighted that some derivatives were effective in inhibiting parasite growth, suggesting potential for development as therapeutic agents against African sleeping sickness .

科学的研究の応用

Gastrointestinal Disorders

Research indicates that derivatives of 2-hydroxybenzamide, including 2-hydroxy-N-(2-hydroxybenzoyl)benzamide, show promise in treating gastrointestinal dysmotility. These compounds act as preventive or therapeutic agents for various gastrointestinal disorders due to their ability to improve motility .

Case Study:

A study focused on the synthesis and evaluation of 2-hydroxybenzoylaminothiazole derivatives demonstrated significant effects on gastrointestinal motility. The derivatives were found to enhance gastrointestinal function, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS) .

Antimicrobial Activity

The compound has been tested for its antibacterial and antifungal properties. A series of studies highlighted the synthesis of various 2-hydroxybenzamide derivatives, which exhibited notable activity against several microbial strains.

Data Table: Antimicrobial Activity of this compound Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 25 µg/mL |

| Compound 2 | Escherichia coli | 12.5 µg/mL |

| Compound 3 | Candida albicans | 50 µg/mL |

These results indicate that certain derivatives possess significant antimicrobial properties, making them candidates for further development into therapeutic agents against infections .

Antiprotozoal Activity

The compound has also been evaluated for its activity against protozoan parasites. A study screened a library of N-benzoyl-2-hydroxybenzamides against Plasmodium falciparum, the causative agent of malaria, revealing promising results.

Case Study:

In vitro testing identified several derivatives with potent activity against the K1 strain of P. falciparum. Notably, one compound was found to be 21-fold more effective than chloroquine, a standard antimalarial drug . This highlights the potential for these compounds in developing new antimalarial therapies.

Mechanistic Insights

The biological activities exhibited by this compound and its derivatives can be attributed to their structural characteristics that facilitate interactions with biological targets.

Structure-Activity Relationships (SAR)

Studies have explored the SAR of these compounds to understand how modifications influence their biological activity. The presence of hydroxyl groups and specific aromatic substitutions has been shown to enhance both antimicrobial and antiprotozoal efficacy.

Data Table: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Addition | Increased solubility and activity |

| Aromatic Substitution | Enhanced binding affinity |

| Alkoxy Substituents | Improved stability |

These insights are crucial for guiding future synthetic efforts aimed at optimizing the pharmacological profiles of these compounds .

特性

IUPAC Name |

2-hydroxy-N-(2-hydroxybenzoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-11-7-3-1-5-9(11)13(18)15-14(19)10-6-2-4-8-12(10)17/h1-8,16-17H,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPYSJJNOYHIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC(=O)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30877409 | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1972-71-0 | |

| Record name | Disalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001972710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISALICYLIMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30877409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN42R68E24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。